![molecular formula C16H26N4O6 B2818132 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid CAS No. 2387595-32-4](/img/structure/B2818132.png)
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid
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Overview
Description
“1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid”, also known as 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; hemioxalate, is a chemical compound with the CAS Number: 2387595-32-4 . The molecular weight of this compound is 370.41 .
Molecular Structure Analysis
The InChI code for this compound is1S/2C7H12N2O.C2H2O4/c2*1-6(10)9-4-7(5-9)2-8-3-7;3-1(4)2(5)6/h2*8H,2-5H2,1H3;(H,3,4)(H,5,6)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, through efficient sequences. These compounds are considered for their potential in drug discovery applications as part of a library or individually on a preparative scale (Guérot et al., 2011). A practical route to 2,6-diazaspiro[3.3]heptanes has also been described, demonstrating high yield cyclization, amenable for both library or large-scale synthesis (Hamza et al., 2007).
Chemical Transformations
Another line of research involves the chemical transformations of spirocyclic compounds. For instance, the cleavage and transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been explored, leading to the formation of bi- or tricyclic lactams or lactones, highlighting the versatility of these spirocyclic compounds in synthesizing complex molecular architectures (Molchanov et al., 2016).
Applications in Drug Design
There's also significant interest in the potential of these compounds in drug design. For example, the synthesis and evaluation of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have shown potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains. This highlights the potential of spirocyclic compounds in developing new antibiotics (Odagiri et al., 2013).
Electrophile Aminierung and Cycloaddition Reactions
Further, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been explored, demonstrating the capability for introducing amino groups and constructing complex nitrogen-containing frameworks (Andreae et al., 1992). Regioselective cycloaddition reactions have also been investigated, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the synthetic utility of these spirocyclic compounds in organic synthesis (Molchanov & Tran, 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12N2O.C2H2O4/c2*1-6(10)9-4-7(5-9)2-8-3-7;3-1(4)2(5)6/h2*8H,2-5H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXALZWOQIYICPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.CC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid |
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